methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate
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Overview
Description
“Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” is a specialty product used for proteomics research . It has a molecular formula of C12H11ClN2O3 and a molecular weight of 266.68 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring substituted with a chloroacetyl amino group at the 3-position and a methyl ester at the 2-position .Scientific Research Applications
Synthesis and Chemical Properties
Catalytic Amination and Derivatization : The synthesis of N-substituted indole-3-carboxylic acid derivatives, including compounds related to methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate, has been efficiently achieved via Cu(I)-catalyzed intramolecular amination of aryl bromides. This method allows for the generation of a variety of N-alkylated and N-arylated derivatives under mild conditions, highlighting the compound's versatility for further chemical modifications (Melkonyan, Karchava, & Yurovskaya, 2008).
Conformational Constraints in Derivatives : Research into the synthesis of conformationally constrained tryptophan derivatives has led to the creation of novel compounds with potential for peptide and peptoid conformation elucidation studies. These studies are essential for understanding the structure-activity relationships that dictate biological activity (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Biological Activity and Applications
Fluorescence and Spectral Features : Methyl 3-arylindole-2-carboxylates exhibit solvent-sensitive emission, making them promising candidates for fluorescent probes in biological studies. The fluorescence properties of these compounds, including those with electron-donating and electron-withdrawing groups, offer valuable insights for the development of novel probes for imaging and analytical applications (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Antiproliferative Activities : Certain derivatives of methyl indole-3-carboxylate have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies provide a foundation for the development of new anticancer agents, leveraging the structural backbone of this compound and its analogs (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Future Directions
Mechanism of Action
Target of Action
Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to interact with a variety of targets, including enzymes and proteins, and have been used in the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives often involves the formation of hydrogen bonds with their targets, which can inhibit their activity . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a wide range of biological activities . .
properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)11-10(15-9(16)6-13)7-4-2-3-5-8(7)14-11/h2-5,14H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQNBOXIFTWCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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